S-1 Methanandamide

Description

Contextualization within Endocannabinoid System Research

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. Key components of the ECS include endocannabinoids (endogenous lipid-based neurotransmitters), cannabinoid receptors, and the enzymes that synthesize and degrade endocannabinoids. The most well-known endocannabinoid is N-arachidonoylethanolamine, or anandamide (B1667382) (AEA). Anandamide binds to and activates cannabinoid receptors, primarily the CB1 and CB2 receptors, which are found throughout the central and peripheral nervous systems. apexbt.comwikipedia.org

The effects of anandamide are tightly controlled by its rapid enzymatic degradation, primarily by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govfrontiersin.org This rapid breakdown makes it challenging to study the sustained effects of anandamide in experimental settings. nih.gov To overcome this, researchers utilize synthetic analogs like methanandamide (B110085). nih.gov These synthetic compounds mimic the action of anandamide but are more resistant to degradation, allowing for more controlled investigations into the function of the ECS. nih.govnih.gov By studying how these analogs interact with cannabinoid receptors, scientists can gain a deeper understanding of the ECS's role in various physiological and pathological processes. nih.gov

Rationale for Investigation as a Synthetic Anandamide Analog

The primary rationale for the use of methanandamide in research is its enhanced metabolic stability compared to anandamide. nih.govnih.gov Anandamide is quickly hydrolyzed and inactivated by the enzyme FAAH, which limits its duration of action and makes it difficult to achieve stable concentrations in research models. frontiersin.orgnih.gov

Methanandamide is a structurally similar analog of anandamide that has been chemically modified to be more resistant to this enzymatic breakdown. nih.govnih.gov This resistance to FAAH inactivation means that methanandamide has a longer half-life in biological systems. apexbt.com This stability allows researchers to study the effects of cannabinoid receptor activation with greater precision and for more extended periods than would be possible with the rapidly metabolized anandamide. nih.govnih.gov Consequently, methanandamide has been instrumental in studies investigating the behavioral, physiological, and therapeutic effects mediated by the cannabinoid receptors. nih.govnih.govnih.gov

Table 1: Comparison of Anandamide and Methanandamide

| Feature | Anandamide (AEA) | Methanandamide |

|---|---|---|

| Origin | Endogenous (naturally occurring) | Synthetic |

| Primary Degrading Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Resistant to FAAH |

| Metabolic Stability | Low (rapidly degraded) | High (metabolically stable) |

| Research Utility | Baseline studies, but limited by rapid inactivation | Prolonged studies of cannabinoid receptor function |

Isomeric Considerations: S-1 Methanandamide versus R(+)-Methanandamide in Research Paradigms

Methanandamide is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or stereoisomers: this compound and R(+)-Methanandamide. wikipedia.orgnih.gov This structural difference has profound implications for their interaction with cannabinoid receptors, a concept known as stereoselectivity. nih.gov Research has consistently shown that the R(+) isomer is significantly more potent and has a higher binding affinity for the CB1 receptor than the S-1 isomer. nih.govnih.gov

One study found that R(+)-Methanandamide exhibited the highest affinity for the cannabinoid receptor with a Ki value of 20 nM, which is four times lower (indicating higher affinity) than that of anandamide itself. nih.gov In contrast, the S-1 isomer has a lower affinity for the CB1 receptor, with a reported Ki of 173 nM. nih.govmedchemexpress.com This marked difference in potency between the two isomers makes them valuable tools for probing the specific structural requirements of the cannabinoid receptor binding pocket. nih.gov The use of these distinct isomers allows researchers to investigate the stereospecific nature of cannabinoid receptor interactions and function. nih.gov

Table 2: Comparative Receptor Binding and Potency of Methanandamide Isomers

| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (IC50) |

|---|---|---|---|

| R(+)-Methanandamide | CB1 | 20 nM nih.gov | Not specified in provided search results |

| This compound | CB1 | 173 nM medchemexpress.com | 230 nM (in mouse vas deferens) medchemexpress.com |

| S-2 Methanandamide | CB1 | 26 nM apexbt.com | 47 nM (in mouse vas deferens) apexbt.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| R(+)-Methanandamide | |

| Anandamide | AEA |

| N-arachidonoylethanolamine | AEA |

| Fatty Acid Amide Hydrolase | FAAH |

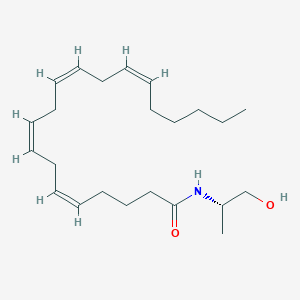

Structure

2D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRUBZPTNJQEM-AQNSPSBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interactions of S 1 Methanandamide

Cannabinoid Receptor Binding and Functional Ligand Activity

The interaction of S-1 Methanandamide (B110085) with cannabinoid receptors, particularly the CB1 receptor, is a cornerstone of its pharmacological activity. Its binding affinity and functional potency have been characterized in various studies, revealing a nuanced relationship with its endogenous counterpart, anandamide (B1667382).

Cannabinoid Receptor 1 (CB1) Ligand Interactions

S-1 Methanandamide is recognized as a ligand for the Cannabinoid Receptor 1 (CB1). nih.govnih.gov The CB1 receptor, a G protein-coupled receptor predominantly expressed in the central and peripheral nervous systems, is a primary target for many cannabinoids. mdpi.com The binding of this compound to the CB1 receptor has been quantified through radioligand displacement assays. Specifically, it has been shown to displace the high-affinity synthetic cannabinoid agonist [³H]CP 55,940 from rat brain membranes. nih.gov This interaction underscores its classification as a cannabinoid receptor ligand. Further investigation into its functional consequences reveals that this compound inhibits electrically-evoked contractions in isolated mouse vasa deferentia, a functional assay indicative of CB1 receptor agonism. nih.gov

Comparative Affinity and Potency with Endogenous Cannabinoids (Anandamide)

When compared to the endogenous cannabinoid anandamide (AEA), this compound displays a lower binding affinity for the CB1 receptor. nih.gov Research has reported a Kᵢ value of 173 nM for this compound in displacing [³H]CP 55,940, which is indicative of a weaker binding affinity than anandamide under similar experimental conditions. nih.govnih.gov In functional assays, this compound demonstrates an IC₅₀ value of 230 nM for the inhibition of the twitch response in mouse vas deferens. nih.govnih.gov While both anandamide and this compound are agonists at the CB1 receptor, the potency of this compound is generally considered to be less than that of its R-enantiomer, (R)-Methanandamide. nih.gov

| Compound | Binding Affinity (Kᵢ) for CB1 | Functional Potency (IC₅₀) |

| This compound | 173 nM nih.govnih.gov | 230 nM nih.govnih.gov |

| Anandamide (AEA) | ~70 nM nih.gov | Varies by assay |

Kᵢ value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Stereochemical Selectivity at Cannabinoid Receptors

The stereochemistry at the C-1' position of the methanandamide molecule plays a crucial role in its interaction with cannabinoid receptors. Studies have demonstrated a clear stereochemical preference, with the (R)-enantiomer of methanandamide exhibiting a significantly higher affinity and potency for the CB1 receptor compared to the (S)-enantiomer (this compound). nih.govnih.gov In fact, (R)-Methanandamide has been reported to have a four-fold higher affinity for the CB1 receptor than anandamide itself, whereas the (S)-isomer has a two-fold lower affinity than anandamide. nih.gov This stereoselectivity highlights the specific structural requirements for optimal binding and activation of the CB1 receptor. The methyl group at the C-1' position in the (R)-configuration appears to enhance the interaction with the receptor's binding pocket. nih.gov

Non-Cannabinoid Receptor Targets and Modulations

Beyond its effects on cannabinoid receptors, this compound also interacts with other important cellular signaling systems, including transient receptor potential (TRP) channels and orphan G protein-coupled receptors.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

Methanandamide, the racemic mixture containing this compound, has been shown to stimulate Transient Receptor Potential Vanilloid 1 (TRPV1) channels. nih.gov TRPV1, a non-selective cation channel, is known for its role in pain perception and inflammation. plos.org The activation of TRPV1 by methanandamide has been observed to cause hyperpolarization of vascular smooth muscle cells in gastric arteries. nih.gov This effect is abolished by the TRPV1 antagonist capsazepine (B1668289), confirming the involvement of this channel. nih.gov The proposed mechanism involves methanandamide stimulating TRPV1 receptors on perivascular nerves, leading to the release of calcitonin gene-related peptide (CGRP), which in turn causes hyperpolarization and vasorelaxation. nih.gov

Interactions with Voltage-Gated and Ligand-Gated Ion Channels (e.g., Potassium Channels, Calcium Channels)

This compound, a stable analog of the endocannabinoid anandamide, demonstrates significant interactions with various ion channels, often independent of cannabinoid receptors. nih.govresearchgate.netwikipedia.org These interactions highlight its complex pharmacological profile beyond the classical cannabinoid signaling pathways.

Potassium Channels: Research has identified the two-pore domain potassium (K2P) channel TASK-1 as a sensitive molecular target for methanandamide. researchgate.netfrontiersin.org Methanandamide acts as a direct blocker of TASK-1 channels. researchgate.netnih.gov This inhibition of the standing-outward K+ current (IKso) can lead to neuronal depolarization. researchgate.netfrontiersin.org Notably, this blocking effect occurs independently of CB1 and CB2 receptor activation, indicating a direct interaction with the channel itself. researchgate.netfrontiersin.org The inhibition is potent, with an IC50 value of 0.7 µM reported for methanandamide on TASK-1 channels. nih.gov

Calcium Channels: Methanandamide exerts direct inhibitory effects on multiple types of voltage-gated calcium channels. It has been shown to block T-type calcium channels, including the subtypes α1G, α1H, and α1I, in a manner that is independent of G-protein-coupled receptors like CB1 and CB2. nih.govwikipedia.org Studies using NG108-15 neuroblastoma cells revealed that 1 µM of methanandamide produced a substantial block of T-currents by approximately 65%. nih.govwikipedia.org In contrast, the synthetic CB1 agonist WIN 55,212-2 had a negligible effect on T-currents, reinforcing the receptor-independent nature of this inhibition. nih.govwikipedia.org

In addition to T-type channels, methanandamide also inhibits high-voltage-activated (HVA) calcium currents, although its effect on these can be linked to CB1 receptor activity in some contexts. nih.govwikipedia.org Furthermore, studies on rat ventricular myocytes have demonstrated that methanandamide can suppress L-type Ca2+ channels, an action that is also independent of cannabinoid receptors and pertussis toxin-sensitive G-proteins. nih.govuiowa.edu

Sodium Channels: The compound also modulates voltage-gated sodium channels (VGSCs). In rat ventricular myocytes, methanandamide has been found to inhibit voltage-dependent sodium currents. nih.govuiowa.edu This interaction appears to be direct and does not depend on CB1 or CB2 receptors. uiowa.edu

| Ion Channel | Cell/Tissue Type | Effect of Methanandamide | Key Findings | Reference |

|---|---|---|---|---|

| TASK-1 (KCNK3) Potassium Channel | Transfected COS, CHO, HEK cells | Direct Blockade | IC50 of 0.7 µM. Inhibition is independent of CB1/CB2 receptors. | researchgate.netfrontiersin.orgnih.gov |

| T-type Calcium Channels | NG108-15 neuroblastoma cells | Inhibition | ~65% block of T-currents at 1 µM. Action is direct and independent of CB1 receptors. | nih.govwikipedia.org |

| High-Voltage-Activated (HVA) Calcium Channels | NG108-15 neuroblastoma cells | Inhibition | ~31% block of HVA currents at 1 µM. | nih.govwikipedia.org |

| L-type Calcium Channels | Rat ventricular myocytes | Inhibition | Potent, voltage- and PTX-independent inhibition. | nih.govuiowa.edu |

| Voltage-Gated Sodium Channels | Rat ventricular myocytes | Inhibition | Direct inhibition, independent of CB1/CB2 receptors. | nih.govuiowa.edu |

Other Receptor System Modulations (e.g., Muscarinic Acetylcholine (B1216132) Receptors, AMPA Glutamate (B1630785) Receptors)

Beyond its effects on ion channels, this compound also modulates other critical receptor systems in the central nervous system.

Muscarinic Acetylcholine Receptors: Methanandamide has been shown to directly interact with muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes, which are abundant in the brain. researchgate.net Studies using cell membranes expressing human M1 and M4 receptors found that methanandamide inhibited the binding of radiolabeled antagonists. researchgate.net This interaction is characterized as a non-competitive mechanism that is not related to its activity at cannabinoid receptors. researchgate.net The synthetic cannabinoid agonist WIN 55,212-2 and the CB1 antagonist SR141716A did not produce similar effects, providing further evidence for a direct modulatory role of methanandamide on muscarinic receptors. researchgate.net

AMPA Glutamate Receptors: The endocannabinoid system is known to modulate glutamatergic synaptic transmission, which involves both NMDA and AMPA receptors, often through presynaptic CB1 receptor activation that reduces glutamate release. nih.govnih.gov However, specific research detailing a direct interaction or modulation of AMPA glutamate receptors by this compound is not extensively documented in the available scientific literature. The primary mechanism of cannabinoid influence on glutamatergic systems, including those involving AMPA receptors, appears to be mediated indirectly through activation of presynaptic CB1 receptors. nih.govfrontiersin.org

| Receptor System | Receptor Subtype | Effect of Methanandamide | Mechanism | Reference |

|---|---|---|---|---|

| Muscarinic Acetylcholine | M1, M4 | Inhibition of radioligand binding | Direct, non-competitive modulation, independent of cannabinoid receptors. | researchgate.net |

| AMPA Glutamate Receptors | N/A | Direct interaction not specified | General endocannabinoid system modulates glutamatergic transmission, often via presynaptic CB1 receptors. | nih.govnih.gov |

Biochemical and Cellular Mechanisms of Action of S 1 Methanandamide

Enzymatic Stability and Metabolic Pathways

The metabolic fate of S-1 Methanandamide (B110085) is a critical determinant of its biological activity. Unlike its endogenous counterpart, anandamide (B1667382), which is rapidly degraded, S-1 Methanandamide possesses enhanced stability.

Resistance to Fatty Acid Amide Hydrolase (FAAH) Hydrolysis

A key feature of this compound is its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH). nih.gov FAAH is the primary enzyme responsible for the hydrolysis of anandamide into arachidonic acid and ethanolamine (B43304), thus terminating its signaling. nih.govnih.govnih.gov The methylation at the C-1' position in the head group of this compound sterically hinders its access to the active site of FAAH. nih.gov This structural alteration results in a compound that is less susceptible to FAAH inactivation compared to anandamide. apexbt.com This increased metabolic stability leads to a prolonged presence of this compound in the system, allowing for sustained receptor interaction. nih.gov

Influence on Endogenous Cannabinoid Metabolism

The presence of this compound can indirectly influence the metabolic landscape of endogenous cannabinoids. By acting as a stable analog that is not readily metabolized by FAAH, it does not compete with endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG) for this enzyme. nih.gov However, the sustained activation of cannabinoid receptors by this compound can trigger feedback mechanisms that may alter the synthesis and release of endogenous cannabinoids. For instance, prolonged receptor stimulation can lead to adaptive changes in the expression and activity of enzymes involved in endocannabinoid turnover. It is important to note that while FAAH is the primary degradative enzyme for anandamide, 2-AG is mainly hydrolyzed by monoacylglycerol lipase (B570770) (MAGL), although FAAH can also contribute to its breakdown to a lesser extent. nih.govnih.govmdpi.com

Intracellular Signaling Cascades

This compound primarily exerts its effects through the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs). apexbt.com This interaction initiates a series of intracellular signaling events that modulate various cellular functions.

G-Protein Coupled Receptor Signaling Dynamics

This compound is a ligand for the CB1 receptor, though it is less potent than its (R)-enantiomer. nih.govcaymanchem.com Upon binding, it induces a conformational change in the receptor, which facilitates the activation of associated heterotrimeric G-proteins, typically of the Gi/o family. nih.govnih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. nih.govyoutube.com These dissociated subunits are then free to interact with and modulate the activity of various downstream effector proteins. nih.gov The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the heterotrimer. nih.gov

Modulation of Second Messenger Systems (e.g., Cyclic AMP)

A primary consequence of Gi/o protein activation by this compound is the inhibition of adenylyl cyclase activity. nih.gov This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). youtube.com By inhibiting adenylyl cyclase, this compound leads to a decrease in intracellular cAMP levels. nih.gov cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates numerous target proteins to regulate a wide array of cellular processes. youtube.com Therefore, by reducing cAMP levels, this compound can attenuate PKA-dependent signaling pathways. However, under certain conditions, cannabinoid receptor activation can paradoxically lead to an increase in cAMP levels, a phenomenon that may involve a switch in G-protein coupling from Gi/o to Gs or other complex cellular interactions. nih.gov

Engagement of Kinase Pathways (e.g., PI3K/Akt Pathway, Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, p38)

Beyond the modulation of cAMP, this compound-induced CB1 receptor activation also engages several critical kinase cascades.

PI3K/Akt Pathway: Activation of the CB1 receptor can lead to the stimulation of the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. nih.govnih.gov This can occur through the Gβγ subunits released upon G-protein activation. nih.gov The PI3K/Akt pathway is a central signaling node that regulates cell survival, growth, and proliferation. Research has shown that the neuroprotective effects of cannabinoids can be mediated through this pathway. nih.gov

Mitogen-Activated Protein Kinases (MAPKs): this compound can also modulate the activity of the MAPK family of kinases, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. nih.govnih.gov The activation of these pathways is also often mediated by the Gβγ subunits and can be linked to PI3K. nih.gov MAPK signaling is involved in a diverse range of cellular responses, including gene expression, cell differentiation, and apoptosis. nih.gov For instance, CB1 receptor-mediated activation of ERK1/2 has been observed in various cell types and is implicated in processes like neuroprotection and synaptic plasticity. nih.govnih.gov Activation of JNK and p38 MAPK by cannabinoids has also been reported, contributing to the complex and multifaceted cellular effects of these compounds. nih.gov

Interactive Data Table: Kinase Pathway Engagement by this compound

| Kinase Pathway | Effector(s) | Typical Cellular Outcome | Supporting Evidence |

|---|---|---|---|

| PI3K/Akt | Akt (Protein Kinase B) | Neuroprotection, Cell Survival | The neuroprotective effects of cannabinoids have been shown to be reversed by PI3K/Akt inhibitors. nih.gov |

| MAPK/ERK | ERK1/2 | Modulation of Gene Expression, Synaptic Plasticity | Cannabinoid-induced phosphorylation of ERK1/2 has been observed in studies of neuroprotection. nih.gov |

| MAPK/JNK | JNK | Stress Response, Apoptosis | Activation of JNK by cannabinoids has been reported in various cell types. nih.gov |

Cell-Specific Responses and Molecular Outcomes

The cellular response to this compound is highly context-dependent, varying with cell type and the specific molecular environment. The compound's engagement with cannabinoid receptors, primarily CB1 and CB2, initiates a cascade of intracellular events that determine the ultimate cellular fate.

Modulation of Cellular Proliferation and Viability

This compound has demonstrated significant effects on the proliferation and viability of various cancer cell lines. Research has shown that R(+)-Methanandamide, the R-enantiomer which corresponds to this compound, can inhibit the growth of several types of cancer cells.

In human breast cancer cell lines, such as EFM-19, R(+)-Methanandamide has been shown to inhibit cell proliferation. oup.com This anti-proliferative effect is not attributed to general toxicity or the induction of apoptosis but is associated with a decrease in the number of cells entering the S phase of the cell cycle. oup.com The potency of R(+)-Methanandamide in these cells was found to be greater than that of the endogenous cannabinoid anandamide. oup.com

Similarly, in androgen-resistant prostate cancer PC3 cells, R(+)-Methanandamide induces a dose-dependent decrease in cell viability. nih.govtandfonline.com Studies on mantle cell lymphoma (MCL) have also reported that cannabinoids, including R(+)-Methanandamide, induce growth inhibition. nih.gov

The following table summarizes the observed effects of R(+)-Methanandamide on the proliferation and viability of different cancer cell lines.

| Cell Line | Cancer Type | Effect of R(+)-Methanandamide | Reference |

| EFM-19 | Human Breast Cancer | Inhibition of proliferation | oup.com |

| PC3 | Prostate Cancer | Decrease in cell viability | nih.govtandfonline.com |

| Mantle Cell Lymphoma (MCL) | B-cell Lymphoma | Growth inhibition | nih.gov |

Mechanisms of Cell Death Induction (e.g., Ceramide Accumulation, Mitochondrial Membrane Depolarization, Caspase Activation)

This compound can trigger programmed cell death, or apoptosis, in susceptible cancer cells through a multi-step process involving various intracellular signaling molecules and organelles. This process is often initiated through the activation of cannabinoid receptors.

Ceramide Accumulation: A key event in the apoptotic cascade induced by R(+)-Methanandamide is the accumulation of the lipid second messenger, ceramide. In mantle cell lymphoma (MCL) cells, treatment with R(+)-Methanandamide is associated with an increase in ceramide levels. nih.gov This accumulation is a critical upstream event, as inhibiting ceramide synthesis has been shown to prevent subsequent steps in the apoptotic pathway. nih.gov In human neuroglioma cells, R(+)-Methanandamide also leads to an increase in intracellular ceramide levels, which is linked to the induction of cyclooxygenase-2 (COX-2) expression.

Mitochondrial Membrane Depolarization: Following ceramide accumulation, a critical event in the commitment to apoptosis is the depolarization of the mitochondrial membrane. In MCL cells, the accumulation of ceramide induced by R(+)-Methanandamide leads to the loss of mitochondrial membrane potential. nih.gov This is a crucial step, as the integrity of the mitochondrial membrane is vital for cell survival. The depolarization of this membrane is a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Caspase Activation: The final execution phase of apoptosis is mediated by a family of proteases known as caspases. In MCL cells, the signaling cascade initiated by R(+)-Methanandamide, which includes ceramide accumulation and mitochondrial depolarization, culminates in the activation of caspases. nih.gov Specifically, the activity of caspase-3, a key executioner caspase, is significantly increased following treatment with R(+)-Methanandamide. nih.gov The activation of both CB1 and CB2 receptors has been shown to be necessary for this caspase activation in MCL cells. nih.gov

The sequence of events leading to apoptosis induced by R(+)-Methanandamide in mantle cell lymphoma is summarized below:

| Step | Molecular Event | Consequence | Reference |

| 1 | Ligation of CB1 and CB2 receptors | Initiation of intracellular signaling | nih.gov |

| 2 | Accumulation of ceramide | Activation of downstream stress pathways | nih.gov |

| 3 | Depolarization of the mitochondrial membrane | Release of pro-apoptotic factors | nih.gov |

| 4 | Activation of caspases (e.g., caspase-3) | Execution of apoptosis | nih.gov |

Regulation of Cytokine and Chemokine Secretion (e.g., Interleukin-6, Interleukin-8, Monocyte Chemoattractant Protein-1)

Beyond its direct effects on cell viability, this compound can also modulate the tumor microenvironment by regulating the secretion of cytokines and chemokines. These signaling molecules play critical roles in inflammation, immune responses, and tumor progression.

Interleukin-6 (IL-6): In the context of prostate cancer, R(+)-Methanandamide has been shown to induce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from PC3 cells in a dose-dependent manner. nih.govtandfonline.com This effect is mediated, at least in part, through the CB2 receptor and involves the metabolism of ceramide. nih.gov While inducing IL-6, R(+)-Methanandamide simultaneously decreases the viability of these cancer cells. nih.govtandfonline.com

Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1): Research on human periodontal ligament cells has investigated the effects of methanandamide (Meth-AEA) on the production of IL-6, IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.net In this cell type, methanandamide was found to modulate the secretion of these inflammatory mediators. researchgate.net It is important to note that these findings are in a non-cancerous cell type and further research is needed to determine if this compound has similar effects on IL-8 and MCP-1 secretion in cancer cells. The endocannabinoid anandamide, a related compound, has been shown to have an anti-inflammatory effect on the expression of CCL2 (the gene encoding MCP-1) in vascular smooth muscle cells. nih.govnih.gov

The table below outlines the known effects of methanandamide on the secretion of specific cytokines and chemokines.

| Compound | Cell Type | Cytokine/Chemokine | Effect | Reference |

| R(+)-Methanandamide | PC3 Prostate Cancer Cells | Interleukin-6 (IL-6) | Increased secretion | nih.govtandfonline.com |

| Methanandamide | Human Periodontal Ligament Cells | Interleukin-6 (IL-6) | Modulated secretion | researchgate.net |

| Methanandamide | Human Periodontal Ligament Cells | Interleukin-8 (IL-8) | Modulated secretion | researchgate.net |

| Methanandamide | Human Periodontal Ligament Cells | Monocyte Chemoattractant Protein-1 (MCP-1) | Modulated secretion | researchgate.net |

Preclinical Pharmacological Profiles of S 1 Methanandamide

In Vitro Experimental Models

The in vitro effects of S-1 Methanandamide (B110085) and its related compounds have been investigated in a variety of experimental models, including isolated tissues, cell cultures, and electrophysiological systems.

Studies on isolated tissue preparations have provided insights into the peripheral effects of methanandamide. In the mouse vas deferens, S-1 Methanandamide has been shown to inhibit the electrically-evoked twitch response, indicating a modulatory role in peripheral neurotransmission.

In the isolated bovine retina, the neuroprotective actions of methanandamide have been explored. A study investigating hydrogen peroxide-induced oxidative damage found that methanandamide can prevent this damage. nih.gov This protective effect is partially dependent on the activation of CB1 receptors and the endogenous production of hydrogen sulfide (B99878). nih.gov Specifically, methanandamide significantly blocked the elevation of 8-isoprostane levels, a marker of lipid peroxidation, induced by hydrogen peroxide. nih.gov

| Isolated Tissue | Compound | Key Findings |

| Mouse Vas Deferens | This compound | Inhibits electrically-evoked twitch response with an IC50 value of 230 nM. |

| Bovine Retina | Methanandamide | Exhibits neuroprotective effects against hydrogen peroxide-induced oxidative stress. nih.gov The effect is partially mediated by CB1 receptors and linked to the hydrogen sulfide pathway. nih.gov |

The effects of methanandamide have been extensively studied in various cell culture models, revealing its influence on cell viability, inflammation, and cancer cell proliferation.

Human Periodontal Ligament Cells: In primary human periodontal ligament cells (hPdLCs), methanandamide has been shown to diminish the inflammatory response induced by Porphyromonas gingivalis lipopolysaccharide (LPS). It significantly inhibited the LPS-induced production of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein-1 (MCP-1).

Prostate Cancer Cell Lines: In androgen-resistant prostate cancer PC3 cells, R(+)-Methanandamide has been demonstrated to reduce cell viability and induce the secretion of IL-6. nih.gov This anti-proliferative effect is partially mediated through the activation of the CB2 receptor and the de novo synthesis of ceramide. nih.gov Other studies have shown that both R(+)-Methanandamide and the CB2-selective agonist JWH-015 inhibit the growth of PC-3, DU-145, and LNCaP prostate cancer cell lines. nih.gov

Glioma Cells: While specific studies on this compound in glioma cells are limited, research on related compounds has provided some insights. For instance, R(+)-Methanandamide has been shown to induce apoptosis in glioma cells, although some studies suggest this may occur in a cannabinoid receptor-independent manner. nih.gov Synthetic cannabinoids, in general, have been found to influence the invasion of glioblastoma cell lines in a cell- and receptor-dependent manner.

Mantle Cell Lymphoma Cells: In the mantle cell lymphoma (MCL) cell line Rec-1, R(+)-Methanandamide has been shown to induce apoptosis. nih.gov This process is associated with the accumulation of ceramide and the activation of p38 mitogen-activated protein kinase. The apoptotic effect was attenuated by a CB1 receptor antagonist, suggesting the involvement of this receptor. nih.gov

| Cell Line/Type | Compound | Key Findings |

| Human Periodontal Ligament Cells | Methanandamide | Inhibits LPS-induced production of IL-6, IL-8, and MCP-1. |

| Prostate Cancer Cell Lines (PC-3, DU-145, LNCaP) | R(+)-Methanandamide | Reduces cell viability and induces IL-6 secretion in PC-3 cells. nih.gov Inhibits growth of various prostate cancer cell lines. nih.gov |

| Glioma Cells | R(+)-Methanandamide | Induces apoptosis. nih.gov |

| Mantle Cell Lymphoma Cells (Rec-1) | R(+)-Methanandamide | Induces apoptosis associated with ceramide accumulation and p38 activation. nih.gov |

The Xenopus laevis oocyte expression system is a valuable tool for studying the electrophysiological properties of ion channels and receptors, including cannabinoid receptors. While this system has been used to characterize the functional coupling of CB1 and CB2 receptors to G protein-activated inwardly rectifying potassium (GIRK) channels, specific electrophysiological data for this compound in this system are not extensively available in the reviewed literature. One study noted that methanandamide produced a modest inhibition of TWIK-related acid-sensitive K+ (TASK)-1 and TASK-3 channels expressed in Xenopus laevis oocytes.

| Experimental System | Compound | Key Findings |

| Xenopus Laevis Oocytes | Methanandamide | Showed modest inhibition of expressed TASK-1 and TASK-3 channels. |

In Vivo Animal Models and Behavioral Neuroscience

In vivo studies in animal models have been crucial in understanding the systemic effects of this compound, particularly its influence on the endocannabinoid system and brain reward processes.

The reinforcing effects of cannabinoids suggest a role for the endocannabinoid system in brain reward pathways.

Self-administration paradigms are a cornerstone of behavioral neuroscience for assessing the reinforcing properties of drugs. A pivotal study demonstrated that the synthetic analog R(+)-Methanandamide is intravenously self-administered by squirrel monkeys. This finding indicates that, similar to other drugs of abuse, R(+)-Methanandamide can serve as a positive reinforcer, maintaining drug-seeking and drug-taking behaviors. The reinforcing effects of both anandamide (B1667382) and methanandamide were blocked by pretreatment with a CB1 receptor antagonist, strongly suggesting that these effects are mediated through the activation of CB1 receptors.

| Animal Model | Compound | Key Findings in Self-Administration Paradigms |

| Squirrel Monkeys | R(+)-Methanandamide | Intravenously self-administered, indicating reinforcing properties. This effect is blocked by a CB1 receptor antagonist. |

Endocannabinoid System Modulation in Brain Reward Processes

Alterations in Dopaminergic Neurotransmission in Specific Brain Regions

This compound, a metabolically stable analog of the endocannabinoid anandamide, has been shown to influence dopaminergic neurotransmission. escholarship.org Preclinical studies using in vivo microdialysis in rats have demonstrated that this compound produces clear, dose-related increases in extracellular dopamine (B1211576) levels in the nucleus accumbens shell. escholarship.org This effect is consistent with the known role of the endocannabinoid system in modulating brain reward pathways, which are heavily dependent on dopaminergic signaling. nih.gov The increase in dopamine in this key reward-related brain region suggests that this compound can significantly alter dopaminergic activity. escholarship.org

Neuroprotection and Oxidative Stress Responses

This compound exhibits neuroprotective properties in models of oxidative damage, particularly in the retina. mdpi.com Studies on isolated bovine retinal tissues exposed to hydrogen peroxide (H₂O₂), a model for inducing oxidative damage, have shown that pretreatment with a low concentration of this compound (1 nM) can prevent the H₂O₂-induced increase in 8-isoprostane, a biomarker for lipid peroxidation and oxidative stress. mdpi.com This protective effect is mediated, at least in part, through the activation of cannabinoid CB1 receptors. mdpi.com The findings support the dual nature of cannabinoids in regulating oxidative stress, with low concentrations providing protection against oxidative injury in retinal cells. mdpi.com

Table 1: Effect of this compound on Oxidative Damage in Bovine Retina

| Treatment Group | Outcome | Key Finding | Citation |

| Control | Baseline 8-isoprostane levels | Normal physiological state | mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Increased 8-isoprostane levels | Inducement of oxidative stress and lipid peroxidation | mdpi.com |

| This compound (1 nM) + H₂O₂ | Prevention of H₂O₂-induced increase in 8-isoprostane | Neuroprotective effect against oxidative damage | mdpi.com |

| This compound (1 nM) + AM251 (CB1 antagonist) + H₂O₂ | Blockade of neuroprotective effect | Implication of CB1 receptor activation in the protective mechanism | mdpi.com |

The neuroprotective actions of this compound are intricately linked to gaseous neurotransmitter signaling pathways, specifically that of hydrogen sulfide (H₂S). mdpi.com Research has revealed that the ability of this compound to shield retinal tissue from oxidative damage is dependent on the endogenous production of H₂S. mdpi.com Specifically, the neuroprotective effect was completely reversed by an inhibitor of the 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) pathway, which is a key enzyme for H₂S biosynthesis in mitochondria. mdpi.com In contrast, inhibitors of the cystathionine (B15957) β-synthase/cystathionine γ-lyase (CBS/CSE) pathway for H₂S production did not affect the protective actions of this compound. mdpi.com This novel finding indicates that the antioxidant effects of this cannabinoid in the retina involve a specific interaction with the mitochondrial H₂S biosynthesis pathway (3-MST/CAT). mdpi.comnih.gov

Thermoregulatory Effects and Neurotransmitter Interactions

This compound has demonstrated significant thermoregulatory effects, particularly in its ability to counteract hyperthermia induced by psychostimulants. nih.govnih.gov In preclinical rat models, this compound was shown to attenuate the hyperthermic response caused by cocaine. nih.govnih.gov When administered alone at certain doses, this compound did not alter body temperature; however, when given in combination with cocaine, it significantly reduced the rise in body temperature typically produced by the psychostimulant. nih.govnih.gov This effect highlights a specific role for this compound in modulating drug-induced hyperthermia, independent of its effects on motor activity. nih.gov

The mechanism by which this compound attenuates psychostimulant-induced hyperthermia involves a complex interplay with dopamine receptor pathways. nih.gov The effect is dependent on the activation of cannabinoid CB1 receptors and requires downstream activation of dopamine D2 receptors. nih.govnih.gov Pretreatment with a D2 receptor antagonist, S(-)-raclopride, completely abolished the ability of this compound to reduce cocaine-induced hyperthermia. nih.govnih.gov This suggests that D2 receptor activation is necessary for the thermoregulatory effects of this compound. nih.gov

Furthermore, this compound was also found to attenuate the hyperthermia caused by a dopamine D1 receptor agonist (SKF 38393). nih.govnih.gov This indicates that this compound can reduce hyperthermia that is directly produced by D1 receptor activation. nih.gov The evidence points to a mechanism where this compound, acting through CB1 receptors, modulates dopaminergic signaling to reduce hyperthermia, requiring permissive activation of D2 receptors while also counteracting hyperthermic responses driven by D1 receptors. nih.govnih.gov

Table 2: this compound's Effect on Cocaine-Induced Hyperthermia and Receptor Involvement

| Experimental Condition | Effect on Cocaine-Induced Hyperthermia | Implied Mechanism | Citation |

| Cocaine alone | Hyperthermia | Standard psychostimulant effect | nih.gov |

| This compound + Cocaine | Attenuated Hyperthermia | This compound counteracts the hyperthermic effect | nih.govnih.gov |

| SR141716A (CB1 Antagonist) + this compound + Cocaine | Hyperthermia (Effect Abolished) | The attenuating effect is mediated by CB1 receptors | nih.govnih.gov |

| S(-)-raclopride (D2 Antagonist) + this compound + Cocaine | Hyperthermia (Effect Abolished) | The attenuating effect requires permissive D2 receptor activation | nih.govnih.gov |

| This compound + SKF 38393 (D1 Agonist) | Attenuated Hyperthermia | This compound reduces hyperthermia produced by D1 receptor activation | nih.govnih.gov |

Anti-Inflammatory Actions in Periodontal Disease Models

This compound, a synthetic cannabinoid, has been investigated for its potential to modulate inflammatory processes in preclinical models of periodontal disease. Research indicates that this compound can influence the host's inflammatory response to bacterial challenges, which are central to the pathology of periodontitis.

In studies utilizing primary human periodontal ligament cells (hPdLCs), this compound has been shown to diminish the production of key pro-inflammatory mediators that are typically elevated in response to pathogens like Porphyromonas gingivalis. nih.gov The endocannabinoid system is recognized for its role in regulating the homeostasis of periodontal tissue. nih.gov The expression of cannabinoid receptors, specifically CB1 and CB2, is altered in inflamed periodontal tissues, suggesting their involvement in the inflammatory cascade of periodontal disease. nih.govnih.gov this compound's ability to interfere with this inflammatory signaling suggests a protective role for host tissues against collateral damage from an excessive inflammatory response. nih.gov

An in vivo study using a lipopolysaccharide (LPS)-induced periodontitis model in rats demonstrated that the topical application of this compound significantly reduced alveolar bone loss, a primary consequence of chronic periodontal inflammation. nih.gov This finding supports the in vitro observations, indicating that the anti-inflammatory actions of this compound can translate to a tangible therapeutic effect in a disease model. The compound's effects are largely attributed to the reduction of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Table 1: Effects of this compound in Periodontal Disease Models

| Model System | Key Findings | Implicated Mediators | Reference |

|---|---|---|---|

| Human Periodontal Ligament Cells (hPdLCs) | Diminished production of pro-inflammatory mediators induced by P. gingivalis LPS. | IL-1, IL-6, TNF-α | nih.govnih.gov |

| Rat Model (LPS-induced periodontitis) | Significant reduction in alveolar bone loss following topical application. | Not specified | nih.gov |

Cardiovascular System Modulation

The cardiovascular effects of this compound are complex, involving multiphasic responses in blood pressure and heart rate that are mediated by different receptor systems. Studies in anesthetized animal models have been crucial in dissecting these intricate actions.

In anesthetized rats, this compound induces a well-documented triphasic response in systemic blood pressure. nih.gov This response is characterized by:

Phase I: An immediate and short-lasting decrease in blood pressure (hypotension). nih.govresearchgate.net This initial depressor effect is primarily mediated by the activation of vanilloid VR1 receptors located on sensory vagal nerves. nih.gov

Phase II: A brief pressor effect, leading to a temporary increase in blood pressure. nih.govnih.gov

Phase III: A more sustained period of hypotension. nih.govresearchgate.net This prolonged decrease in blood pressure is mediated by the activation of cannabinoid CB1 receptors. nih.gov The CB1 receptor antagonist SR141716A was shown to abolish this third phase, without affecting the first two phases. researchgate.net

Research in CB1 knockout mice further confirms that the sustained hypotensive effect is dependent on CB1 receptors and not TRPV1 receptors. nih.gov The magnitude of the initial blood pressure decrease has been quantified in some studies, with reports of a 15-20% reduction. researchgate.net It is important to note that the observed cardiovascular responses can be influenced by the type of anesthetic used in the preclinical studies, highlighting the sensitivity of these mechanisms to experimental conditions. nih.gov

Table 2: Multiphasic Effects of this compound on Systemic Blood Pressure in Anesthetized Rats

| Phase | Blood Pressure Response | Primary Mediating Receptor | Antagonist Effect | Reference |

|---|---|---|---|---|

| Phase I | Immediate, short-lasting hypotension | Vanilloid (VR1/TRPV1) | Diminished by capsazepine (B1668289) | nih.gov |

| Phase II | Brief, transient hypertension (pressor effect) | Not fully elucidated | Unaffected by capsazepine or SR141716A | nih.govnih.gov |

| Phase III | Prolonged hypotension | Cannabinoid (CB1) | Abolished by SR141716A | nih.govresearchgate.net |

Similar to its effects on blood pressure, this compound influences heart rate in a distinct, primarily depressive manner in anesthetized models. Intravenous administration produces a dose-dependent, immediate, and transient decrease in heart rate, a condition known as bradycardia. nih.gov This effect is a component of the Bezold-Jarisch reflex, a cardiopulmonary reflex that results in bradycardia and hypotension. nih.govspringermedizin.de

The initial bradycardic response is mediated by the activation of vanilloid VR1 receptors. nih.gov The administration of a selective vanilloid receptor antagonist, capsazepine, dose-dependently diminishes this effect. nih.gov In contrast, the CB1 receptor antagonist SR141716A does not affect this initial change in heart rate. researchgate.net While acute administration is characterized by bradycardia, some evidence suggests that chronic administration in animals may lead to a sustained decrease in heart rate. nih.gov

Table 3: Effects of this compound on Heart Rate in Anesthetized Rats

| Effect | Onset and Duration | Mediating Receptor | Antagonist Effect | Reference |

|---|---|---|---|---|

| Bradycardia (decreased heart rate) | Immediate, short-lasting | Vanilloid (VR1/TRPV1) | Diminished by capsazepine | nih.gov |

Drug Discrimination and Cross-Sensitization Studies in Behavioral Models

Drug discrimination paradigms are utilized in behavioral pharmacology to assess the subjective effects of psychoactive compounds. In these models, animals are trained to distinguish between the effects of a specific drug and a vehicle. Studies with this compound have revealed a complex pharmacological profile.

In mice trained to discriminate this compound from a vehicle, the compound fully generalized to its own training stimulus in a dose-dependent manner. nih.gov Interestingly, the CB1 receptor antagonist rimonabant (B1662492) did not reverse this generalization, suggesting that at the doses tested, the discriminative stimulus effects of this compound may involve a non-CB1 receptor mechanism. nih.gov When tested for cross-generalization, other cannabinoids such as Δ9-tetrahydrocannabinol (THC), CP55,940, and anandamide also increased responding on the methanandamide-associated lever, but the magnitude of this substitution was less complete compared to methanandamide itself. nih.gov

Conversely, in mice trained to discriminate THC, this compound failed to fully substitute for the THC cue. nih.gov This suggests an incomplete overlap in the subjective effects of this compound and THC. Studies in rats have also highlighted subtle but significant differences in the discriminative stimulus effects of various CB1 receptor ligands, suggesting variations in how these ligands activate the receptor. nih.gov

Table 4: Summary of Drug Discrimination Studies with this compound in Mice

| Training Drug | Test Compound | Substitution/Generalization | Antagonism by Rimonabant | Reference |

|---|---|---|---|---|

| Methanandamide | Methanandamide | Full generalization | Did not reverse generalization | nih.gov |

| Methanandamide | THC | Partial substitution (incomplete) | Not tested | nih.gov |

| Methanandamide | CP55,940 | Partial substitution (incomplete) | Not tested | nih.gov |

| THC | Methanandamide | Failed to fully substitute | Not applicable | nih.gov |

| THC | THC | Full generalization | Reversible | nih.gov |

Investigation in Preclinical Cancer Models

This compound has been evaluated in various preclinical cancer models, where it has demonstrated the ability to inhibit tumor growth and spread through multiple mechanisms. These effects can be dependent on the cancer type and may involve both cannabinoid receptor-dependent and independent pathways.

One key mechanism identified is the induction of apoptosis (programmed cell death). In neuroglioma cells, this compound was found to induce apoptosis by promoting the synthesis of ceramide, which in turn leads to an upregulation of cyclooxygenase-2 (COX-2) expression. nih.gov This pro-apoptotic effect was notably independent of both cannabinoid receptor and TRPV1 activation. nih.gov

In addition to inducing cell death, this compound has shown anti-invasive and anti-metastatic properties. In models of cervical and lung cancer, the compound's anti-invasive effects were mediated by both cannabinoid receptors and TRPV1. nih.gov This action was linked to an increased expression of the tissue inhibitor of metalloproteinase-1 (TIMP-1), which plays a crucial role in preventing the degradation of the extracellular matrix by enzymes like MMP-2 and MMP-9. nih.gov Furthermore, the anti-metastatic effects of a fluorinated analog of methanandamide were shown to be counteracted by CB1 receptor antagonists, directly implicating this receptor in inhibiting the spread of cancer cells. nih.gov

Table 5: Anticancer Effects of this compound in Preclinical Models

| Cancer Model | Effect | Mechanism of Action | Receptor Involvement | Reference |

|---|---|---|---|---|

| Neuroglioma Cells | Induction of apoptosis | de novo ceramide synthesis, COX-2 induction | Independent of CB and TRPV1 receptors | nih.gov |

| Cervical and Lung Cancer Cells | Anti-invasive | Induction of TIMP-1 expression | Mediated by CB receptors and TRPV1 | nih.gov |

| Breast Cancer Cells (Metastasis Model) | Anti-metastatic (tested with an analog, Met-F-AEA) | Inhibition of cell migration/spread | Mediated by CB1 receptor | nih.gov |

Chemical Synthesis and Analog Development of S 1 Methanandamide

Synthetic Methodologies for S-1 Methanandamide (B110085) and its Stereoisomers

The synthesis of S-1 Methanandamide, also known as (S)-methanandamide, and its stereoisomers typically involves the coupling of arachidonic acid with the corresponding chiral amino alcohol. The general approach is to activate the carboxylic acid group of arachidonic acid, followed by amidation with the desired chiral amine.

A common method for synthesizing chiral congeners of anandamide (B1667382), including (R)- and (S)-methanandamide, involves the reaction of arachidonoyl chloride with the appropriate chiral amino alcohol. nih.gov For instance, the synthesis of (R)-methanandamide and its (S)-enantiomer can be achieved by coupling arachidonic acid with (R)-(-)-2-amino-1-propanol and (S)-(+)-2-amino-1-propanol, respectively.

Another synthetic route involves the use of coupling agents to facilitate the amide bond formation. For example, the N-hydroxysuccinimide ester of arachidonic acid can be prepared and subsequently reacted with the desired chiral amino alcohol to yield the corresponding methanandamide stereoisomer. future4200.com The choice of synthetic route can be influenced by the desired scale of production and the availability of starting materials. The purification of the final products is typically achieved through chromatographic techniques to ensure high purity and to separate the desired stereoisomer from any potential side products.

Design and Evaluation of Anandamide Analogs for Enhanced Properties

The inherent chemical instability and rapid metabolism of anandamide limit its therapeutic potential. Consequently, a significant focus of research has been the design and synthesis of anandamide analogs with enhanced properties, such as increased metabolic stability and improved pharmacokinetic profiles.

Chiral Modifications and their Impact on Pharmacological Activity

The introduction of a methyl group at the C-1' position of the ethanolamine (B43304) moiety of anandamide results in the formation of two stereoisomers: (R)-methanandamide and (S)-methanandamide. This chiral modification has a profound impact on the pharmacological activity of the resulting analogs.

Research has consistently shown that (R)-methanandamide exhibits a significantly higher affinity for the cannabinoid CB1 receptor compared to both anandamide and its (S)-enantiomer. nih.govcaymanchem.com One study reported that (R)-methanandamide has a Ki value of 20 ± 1.6 nM for the cannabinoid receptor, which is approximately four times lower than that of anandamide (Ki = 78 ± 2 nM). nih.gov In contrast, this compound is a less potent CB1 receptor ligand, with a reported Ki of 173 nM. caymanchem.commedchemexpress.com

Furthermore, (R)-methanandamide demonstrates remarkable stability against hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation. nih.gov This increased metabolic stability contributes to its enhanced potency and longer duration of action compared to anandamide. The stereochemical configuration at the C-1' position is, therefore, a critical determinant of the pharmacological profile of methanandamide analogs.

Table 1: Pharmacological Activity of Methanandamide Stereoisomers and Anandamide

| Compound | CB1 Receptor Binding Affinity (Ki, nM) | Inhibition of Electrically-Evoked Twitch Response in Mouse Vas Deferens (IC50, nM) |

|---|---|---|

| (R)-Methanandamide | 20 nih.govrndsystems.com | Not explicitly stated in the same study, but shown to be the most potent analog. |

| This compound ((S)-Methanandamide) | 173 caymanchem.commedchemexpress.com | 230 caymanchem.commedchemexpress.com |

| S-2 Methanandamide | 26 caymanchem.com | 47 caymanchem.com |

| Anandamide (AEA) | 78 nih.gov | Not directly compared in the same table format. |

Prodrug Strategies for Improved Pharmacokinetic Profiles (e.g., Phosphate (B84403) Esters)

A significant challenge in the development of anandamide-based therapeutics is their poor water solubility, which limits their formulation and in vivo administration. To overcome this, prodrug strategies have been employed, with the synthesis of phosphate esters being a particularly successful approach.

The synthesis of phosphate esters of anandamide and its analogs, such as R-methanandamide, has been shown to dramatically increase their aqueous solubility. nih.gov One study demonstrated that converting R-methanandamide to its phosphate ester increased its aqueous solubility by more than 16,500-fold at a pH of 7.4. nih.gov

These phosphate ester prodrugs are designed to be stable in buffer solutions but are rapidly hydrolyzed back to the parent, active compound by endogenous enzymes like alkaline phosphatase. nih.gov In vitro studies have shown that the half-life of R-methanandamide phosphate is less than 15 seconds in an alkaline phosphatase solution and between 8-9 minutes in a 10% liver homogenate, indicating efficient conversion to the active drug in a biological environment. nih.gov This approach provides a viable strategy for improving the delivery and bioavailability of methanandamide and other lipophilic cannabinoid analogs.

Table 2: Physicochemical and Pharmacokinetic Properties of R-Methanandamide Phosphate Prodrug

| Property | Value |

|---|---|

| Increase in Aqueous Solubility (at pH 7.4) | >16,500-fold nih.gov |

| Hydrolysis Half-life (in alkaline phosphatase solution) | < 15 seconds nih.gov |

| Hydrolysis Half-life (in 10% liver homogenate) | 8-9 minutes nih.gov |

Future Directions and Research Gaps in S 1 Methanandamide Investigation

Elucidating Novel Pharmacological Targets and Mechanisms beyond Cannabinoid Receptors

While S-1 Methanandamide (B110085) is recognized as a ligand for cannabinoid receptors, particularly the CB1 receptor, emerging evidence suggests its activity is not confined to this family of receptors. medchemexpress.comapexbt.com Future research should prioritize the deorphanization of its complete mechanism of action, which may involve several other molecular pathways.

One promising area of investigation is its interaction with ion channels. Studies have shown that the related compound, methanandamide, can activate a novel current in a subset of small trigeminal ganglion neurons, an effect that is independent of both CB1 and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov This suggests the existence of a new effector for endocannabinoids in sensory neurons. nih.gov Furthermore, the two-pore domain potassium channel TASK-1 has been identified as a direct target for anandamide (B1667382) and is also blocked by methanandamide, an action that is independent of CB1 and CB2 receptors. nih.gov The closing of TASK-1 channels by methanandamide could lead to neuronal depolarization and enhanced excitability, representing a significant, non-cannabinoid receptor-mediated mechanism of action. nih.gov

The orphan G-protein-coupled receptor GPR55 has also emerged as a potential target for endocannabinoids like anandamide, presenting another avenue for exploration with S-1 Methanandamide. nih.gov Additionally, the broader pharmacological context of cannabinoids points to other potential, yet unconfirmed, targets such as novel CB2-like receptors and interactions with various neurotransmitter receptors. scilit.com A thorough investigation into these alternative targets is crucial for a comprehensive understanding of this compound's effects.

Expanding Preclinical Models to Explore Diverse Therapeutic Potentials

To date, the therapeutic potential of methanandamide has been primarily investigated in preclinical models of pain and central nervous system activity. These models include assessments of analgesia, hypothermia, and motor function in mice. nih.gov Moreover, its reinforcing effects have been studied using intravenous self-administration models in squirrel monkeys, suggesting a role in reward pathways. nih.gov

However, the known involvement of the endocannabinoid system in a wide array of physiological processes suggests that the therapeutic utility of stable analogs like this compound could be far broader. Future preclinical research should encompass a more diverse set of disease models. For instance, given the role of the endocannabinoid system in metabolism, models of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity could be employed. mdpi.com The system's influence on hepatic lipid and cholesterol biosynthesis presents a strong rationale for investigating the effects of this compound in this context. mdpi.com

Furthermore, the endocannabinoid system is implicated in inflammatory processes and neuroinflammatory conditions. mdpi.com Therefore, expanding preclinical studies to include models of inflammatory diseases and neurodegenerative disorders could uncover new therapeutic applications for this compound. The use of genetically modified animal models, such as mice lacking specific receptors like TRPV1, has already proven valuable in isolating novel mechanisms and should be a continuing strategy. nih.gov

Advancements in Analog Design for Enhanced Receptor Specificity and Metabolic Stability

One of the key advantages of methanandamide analogs over the endogenous anandamide is their enhanced metabolic stability. This compound and its stereoisomer, R-methanandamide, are more resistant to hydrolysis by the enzyme fatty acid amide hydrolase (FAAH). nih.govcaymanchem.com This resistance to degradation is a critical attribute for a potential therapeutic agent.

Future research in analog design should build upon this foundation, aiming to create new molecules with even greater metabolic stability and, crucially, enhanced receptor specificity. The introduction of methyl groups at various positions in the anandamide structure has been shown to influence affinity for cannabinoid receptors and metabolic stability. nih.gov For example, while introducing a single methyl group can modestly improve stability, the creation of dimethyl analogues has been shown to significantly increase affinity for the CB1 receptor. nih.gov

A primary goal for future analog design will be to improve selectivity for the CB1 receptor over the CB2 receptor, or vice versa, to minimize off-target effects and tailor the therapeutic action. For instance, R-1 methanandamide shows significant selectivity for CB1 over CB2 receptors. caymanchem.com By systematically modifying the chemical structure of this compound, it may be possible to develop new compounds that are not only highly stable but also precisely targeted to a specific receptor or even a particular signaling pathway associated with that receptor. This could lead to the development of more effective and safer medicines for a variety of conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.